

# Application Notes: Determination of Regorafenib IC50 in Cancer Cell Lines

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Compound of Interest		
Compound Name:	Regorafenib Hydrochloride	
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#### Introduction

Regorafenib (Stivarga®) is an oral multi-kinase inhibitor that targets various signaling pathways involved in tumor progression, including angiogenesis, oncogenesis, and the tumor microenvironment.[1][2][3] It is approved for the treatment of metastatic colorectal cancer (mCRC), gastrointestinal stromal tumors (GIST), and hepatocellular carcinoma (HCC).[2][4] Regorafenib's mechanism of action involves the inhibition of several receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptors (VEGFR 1-3), Platelet-Derived Growth Factor Receptor (PDGFR)-β, Fibroblast Growth Factor Receptor (FGFR), as well as oncogenic kinases like KIT, RET, and BRAF.[1][5][6] The determination of the half-maximal inhibitory concentration (IC50) is a critical in vitro metric to assess the potency of Regorafenib against various cancer cell lines. This document provides a summary of reported IC50 values and detailed protocols for their determination.

# Regorafenib IC50 Values in Various Cancer Cell Lines

The anti-proliferative activity of Regorafenib has been evaluated across a wide range of cancer cell lines. The IC50 values can vary depending on the cell line, its mutational status, and the specific assay conditions used. A summary of published IC50 values is presented below.



Cancer Type	Cell Line	IC50 (μM)	Notes
Colorectal Cancer	HCT116	~0.5 - 5.0	KRAS mutant.[7][8]
HT-29	~0.5 - 6.0	BRAF mutant.[8][9]	_
SW480	~2.0	KRAS wild-type.[8]	_
SW620	0.97 - 3.27	KRAS mutant.[5]	_
Colo-205	0.97 - 3.27	BRAF mutant.[5]	_
RKO	3 - 6	BRAF mutant.[9]	_
DLD-1	2.6 - 10	KRAS mutant.[7]	_
LS174T	2.6 - 10	KRAS mutant.[7]	
Glioblastoma	A172	2.4	[10][11]
U87	6.3	[10][11]	_
GSC#1	4.7	Patient-derived glioma stem cell.[10]	
GSC#61	6.2	Patient-derived glioma stem cell.[10]	-
GSC#83	5.4	Patient-derived glioma stem cell.[10]	-
Hepatocellular Carcinoma	HepG2	~3 - 5	[12]
Huh7	~3 - 5		
PLC/PRF/5	~1 - 5	[13]	-
Нер3В	~1 - 5	[12][13]	-
SK-Hep1	~5	[12]	-
Pancreatic Cancer	CD18	>10	Did not significantly affect proliferation.

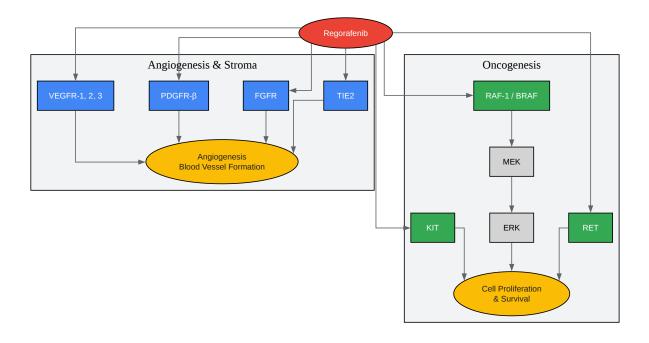


Panc-1	>10	Did not significantly affect proliferation.
KPC-1199 (mouse)	>10	Did not significantly affect proliferation.

Note: IC50 values are highly dependent on experimental conditions (e.g., incubation time, assay method). The values presented are approximate ranges compiled from multiple sources.

## **Signaling Pathways Targeted by Regorafenib**

Regorafenib exerts its anti-tumor effects by inhibiting multiple kinases involved in key signaling pathways that regulate cell proliferation, survival, and angiogenesis.





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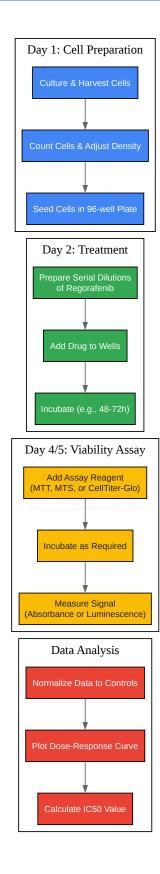
Figure 1. Key signaling pathways inhibited by Regorafenib.

## **Experimental Protocols**

The following are generalized protocols for common colorimetric and luminescent assays used to determine the IC50 of Regorafenib. Optimization for specific cell lines and laboratory conditions is recommended.

### **Experimental Workflow Overview**





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